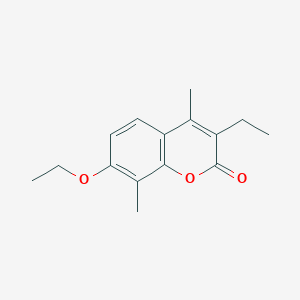![molecular formula C19H19ClN2O B5819372 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. CPPA is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and sensory processing.
Mechanism of Action
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the amount of ion current that is generated when the receptor is activated by acetylcholine, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the enhancement of synaptic plasticity and the modulation of neurotransmitter release. It has also been shown to improve learning and memory in animal models, and to have neuroprotective effects in models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its selectivity for the α7 nAChR, which allows for more specific targeting of this receptor subtype. However, one limitation of using 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide and its potential applications in the field of neuroscience. One area of focus is the development of more potent and selective α7 nAChR modulators that can be used in clinical settings. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, there is ongoing research into the role of α7 nAChRs in other physiological processes, such as inflammation and pain, which may lead to the development of novel therapies for these conditions.
Synthesis Methods
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. One of the most common methods for synthesizing 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide involves the Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-bromo-1-(pyrrolidin-1-yl)benzene, followed by the acylation of the resulting intermediate with acryloyl chloride.
Scientific Research Applications
3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research has been the role of α7 nAChRs in cognitive function and the potential therapeutic applications of α7 nAChR modulators in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide has been shown to improve cognitive function in animal models of these disorders, and clinical trials are currently underway to investigate its potential as a therapeutic agent.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-10-7-15(8-11-16)9-12-19(23)21-17-5-1-2-6-18(17)22-13-3-4-14-22/h1-2,5-12H,3-4,13-14H2,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFFDXCKQKAAE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5819292.png)
![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)



![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)


![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)